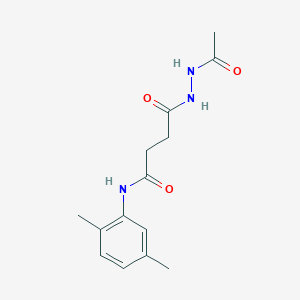![molecular formula C18H21ClO3 B3936778 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3936778.png)
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene
Vue d'ensemble
Description
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat conditions such as high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels. In addition to its medical uses, carvedilol has also been studied for its potential applications in scientific research.
Mécanisme D'action
Carvedilol works by blocking the effects of adrenaline on the heart and blood vessels. It does this by binding to beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of adrenaline on these tissues. This results in a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects
Carvedilol has a number of biochemical and physiological effects on the body. It has been shown to reduce heart rate, blood pressure, and cardiac output, as well as improve heart function and reduce the risk of heart failure. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential applications in cancer and neurological disorder research.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has a number of advantages and limitations for use in lab experiments. One advantage is its well-established safety profile, as it has been used clinically for many years. Another advantage is its ability to target beta-adrenergic receptors specifically, which allows for more precise manipulation of these receptors in lab experiments. One limitation is its relatively low potency compared to other beta-blockers, which may limit its effectiveness in certain experiments. Another limitation is its potential for off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are many future directions for research on 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene. One area of interest is its potential applications in cancer research, particularly as a potential inhibitor of tumor growth and metastasis. Another area of interest is its potential applications in neurological disorder research, particularly as a potential neuroprotective agent. Additionally, further research is needed to fully understand the mechanisms underlying 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene's effects on the heart and blood vessels, as well as its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
Carvedilol has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease research, 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene has been shown to have beneficial effects on heart function and reduce the risk of heart failure. In cancer research, 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene has been studied for its potential to inhibit tumor growth and metastasis. In neurological disorder research, 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-5-7-16(8-6-15)21-11-4-12-22-17-9-10-18(19)14(2)13-17/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRTGMXVORCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3936709.png)

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936730.png)
![1-isopropyl-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B3936735.png)
![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
![4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936750.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3936760.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936785.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3936793.png)
![6-tert-butyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936795.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3936797.png)